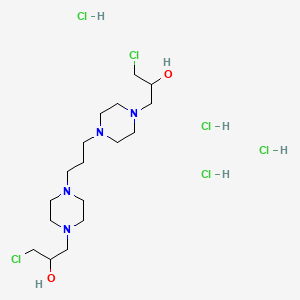
4,4'-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its unique chemical structure, which includes two piperazine rings connected by a trimethylene bridge, with chloromethyl and ethanol groups attached. It is often used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with formaldehyde and hydrochloric acid to form the chloromethyl derivative. This intermediate is then reacted with ethanol under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the compound in its pure form. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
科学的研究の応用
4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
4,4’-Trimethylenebis(1-methylpiperidine): A related compound with similar structural features but different functional groups.
N-Methylpiperidine: Another piperidine derivative with distinct chemical properties.
Uniqueness
4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride is unique due to its specific combination of functional groups and structural arrangement. This uniqueness contributes to its diverse reactivity and wide range of applications in various fields of research.
特性
CAS番号 |
102233-28-3 |
|---|---|
分子式 |
C17H38Cl6N4O2 |
分子量 |
543.2 g/mol |
IUPAC名 |
1-chloro-3-[4-[3-[4-(3-chloro-2-hydroxypropyl)piperazin-1-yl]propyl]piperazin-1-yl]propan-2-ol;tetrahydrochloride |
InChI |
InChI=1S/C17H34Cl2N4O2.4ClH/c18-12-16(24)14-22-8-4-20(5-9-22)2-1-3-21-6-10-23(11-7-21)15-17(25)13-19;;;;/h16-17,24-25H,1-15H2;4*1H |
InChIキー |
UYZGTRHGAPGEJV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCN2CCN(CC2)CC(CCl)O)CC(CCl)O.Cl.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


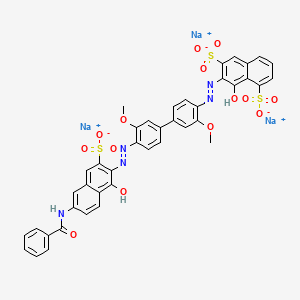
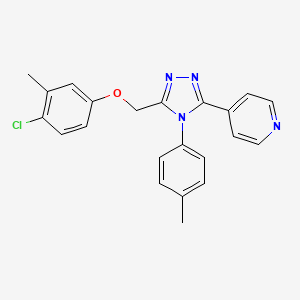

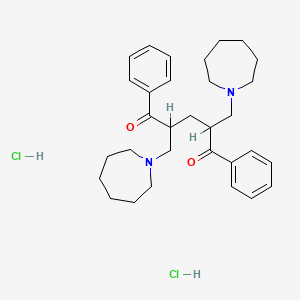
![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
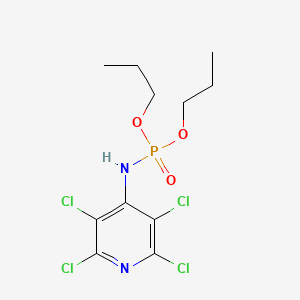
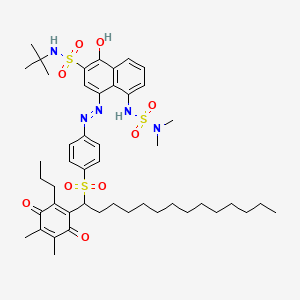
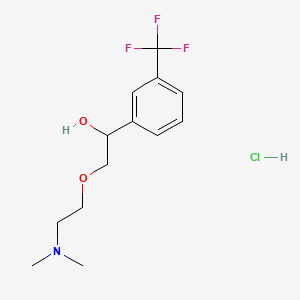
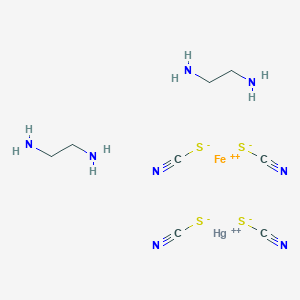

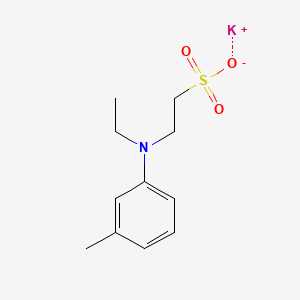

![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)

